N-[2-(5-methoxy-1H-indol-3-yl)ethyl]-3-(5-phenyl-1,3-oxazol-2-yl)propanamide
Description
N-[2-(5-Methoxy-1H-indol-3-yl)ethyl]-3-(5-Phenyl-1,3-oxazol-2-yl)propanamide is a synthetic small molecule featuring a 5-methoxyindole core linked via an ethyl-propanamide chain to a 5-phenyl-1,3-oxazole moiety. Its structure combines pharmacophoric elements of indole (common in neurotransmitter analogs and kinase inhibitors) and oxazole (a heterocycle with diverse bioactivity).
Properties
Molecular Formula |
C23H23N3O3 |
|---|---|
Molecular Weight |
389.4 g/mol |
IUPAC Name |
N-[2-(5-methoxy-1H-indol-3-yl)ethyl]-3-(5-phenyl-1,3-oxazol-2-yl)propanamide |
InChI |
InChI=1S/C23H23N3O3/c1-28-18-7-8-20-19(13-18)17(14-25-20)11-12-24-22(27)9-10-23-26-15-21(29-23)16-5-3-2-4-6-16/h2-8,13-15,25H,9-12H2,1H3,(H,24,27) |
InChI Key |
QQJODCVQQAZMIU-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC2=C(C=C1)NC=C2CCNC(=O)CCC3=NC=C(O3)C4=CC=CC=C4 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(5-methoxy-1H-indol-3-yl)ethyl]-3-(5-phenyl-1,3-oxazol-2-yl)propanamide typically involves multiple steps:
Formation of the Indole Moiety: The indole ring can be synthesized using the Fischer indole synthesis, where phenylhydrazine reacts with an aldehyde or ketone under acidic conditions.
Introduction of the Methoxy Group: The methoxy group can be introduced via methylation of the indole nitrogen using methyl iodide in the presence of a base like potassium carbonate.
Synthesis of the Oxazole Ring: The oxazole ring can be synthesized through the cyclization of α-hydroxy ketones with amides or nitriles under dehydrating conditions.
Coupling of Indole and Oxazole Moieties: The final step involves coupling the indole and oxazole moieties through a propanamide linker, typically using amide bond formation techniques such as the use of coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors for better control of reaction conditions and the implementation of green chemistry principles to reduce waste and energy consumption.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The indole moiety can undergo oxidation reactions, often using reagents like potassium permanganate or chromium trioxide, leading to the formation of indole-2,3-diones.
Reduction: The oxazole ring can be reduced to oxazolidine using hydrogenation conditions with catalysts like palladium on carbon.
Substitution: Electrophilic substitution reactions can occur on the indole ring, particularly at the 3-position, using reagents like halogens or nitro compounds.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Hydrogen gas with palladium on carbon.
Substitution: Halogens (e.g., bromine), nitro compounds.
Major Products
Oxidation: Indole-2,3-diones.
Reduction: Oxazolidine derivatives.
Substitution: Halogenated or nitrated indole derivatives.
Scientific Research Applications
Chemistry
In chemistry, N-[2-(5-methoxy-1H-indol-3-yl)ethyl]-3-(5-phenyl-1,3-oxazol-2-yl)propanamide can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel synthetic methodologies.
Biology
In biological research, this compound can be used to study the interactions of indole and oxazole derivatives with biological macromolecules. It can serve as a probe to investigate enzyme mechanisms or receptor binding sites.
Medicine
Medically, this compound holds potential as a lead compound for drug development. Its structural features suggest it could interact with various biological targets, making it a candidate for the development of new therapeutics for diseases such as cancer, neurological disorders, and infections.
Industry
In the industrial sector, this compound could be used in the development of new materials with specific properties, such as fluorescence or conductivity, due to the presence of the indole and oxazole rings.
Mechanism of Action
The mechanism of action of N-[2-(5-methoxy-1H-indol-3-yl)ethyl]-3-(5-phenyl-1,3-oxazol-2-yl)propanamide likely involves interactions with specific molecular targets, such as enzymes or receptors. The indole moiety can mimic the structure of tryptophan, allowing it to bind to tryptophan-binding proteins or enzymes. The oxazole ring can interact with nucleophilic sites in proteins, potentially inhibiting enzyme activity or altering protein function.
Comparison with Similar Compounds
Positional Isomers: Methoxy Substitution on Indole
Key Compounds :
- N-[2-(4-Methoxy-1H-indol-1-yl)ethyl]-3-(5-phenyl-1,3-oxazol-2-yl)propanamide (Y042-5816)
- N-[2-(5-Methoxy-1H-indol-1-yl)ethyl]-3-(5-phenyl-1,3-oxazol-2-yl)propanamide (Y042-5817)
| Parameter | Y042-5816 (4-Methoxy) | Y042-5817 (5-Methoxy) |
|---|---|---|
| Molecular Weight | 389.45 g/mol | 389.45 g/mol |
| Substituent Position | Methoxy at indole C4 | Methoxy at indole C5 |
| Availability | 2 mg | 3 mg |
Findings: Positional isomerism significantly impacts receptor binding.
Oxazole vs. Naphthalene Substitution
Key Compound :
- N-(2-(1H-Indol-3-yl)ethyl)-2-(6-methoxynaphthalen-2-yl)propanamide (CAS 1017153-76-2)
| Parameter | Target Compound (Oxazole) | CAS 1017153-76-2 (Naphthalene) |
|---|---|---|
| Aromatic Group | 5-Phenyl-1,3-oxazole | 6-Methoxynaphthalene |
| Molecular Weight | 389.45 g/mol | ~395 g/mol (estimated) |
Findings :
Replacing oxazole with naphthalene introduces a larger hydrophobic surface, likely enhancing affinity for lipid-rich targets (e.g., COX enzymes). However, the oxazole’s electron-rich nature may improve π-π stacking with aromatic residues in enzymes or receptors .
Sulfonamide and Sulfonyl Derivatives
Key Compounds :
- 3-(1-(4-Chlorobenzoyl)-5-methoxy-3-methyl-1H-indol-2-yl)-N-((5-chlorothiophen-2-yl)sulfonyl)propanamide (58)
- N-((5-Chlorothiophen-2-yl)sulfonyl)-propanamide derivatives
| Parameter | Target Compound (Oxazole) | Compound 58 (Sulfonyl) |
|---|---|---|
| Functional Group | 5-Phenyloxazole | 5-Chlorothiophene sulfonamide |
| Molecular Weight | 389.45 g/mol | 555.46 g/mol |
Findings :
Sulfonamide groups (as in Compound 58) enhance metabolic stability and bioavailability compared to oxazole. However, sulfonyl moieties may increase molecular weight and reduce blood-brain barrier permeability, limiting CNS applications .
Simplified Backbone: Dimethylpropanamide Analogs
Key Compound :
- N-[2-(5-Methoxy-1H-indol-3-yl)ethyl]-2,2-dimethylpropanamide (PDB ligand F1V)
| Parameter | Target Compound (Oxazole) | F1V Ligand (Dimethylpropanamide) |
|---|---|---|
| Heterocycle | 5-Phenyloxazole | None (dimethylpropanamide) |
| Molecular Weight | 389.45 g/mol | 274.36 g/mol |
This simplification may decrease target affinity but improve solubility .
Tryptamine Derivatives: 5-MeO-DALT
Key Compound :
- N,N-Diallyl-5-methoxytryptamine (5-MeO-DALT)
| Parameter | Target Compound (Oxazole) | 5-MeO-DALT (Tryptamine) |
|---|---|---|
| Core Structure | Indole-ethyl-propanamide | Tryptamine (indole-ethylamine) |
| Functional Groups | Oxazole, propanamide | Diallylamine |
Findings: 5-MeO-DALT’s psychoactivity underscores the importance of the 5-methoxyindole motif in serotonin receptor modulation. The target compound’s oxazole and propanamide groups likely redirect its activity toward non-CNS targets (e.g., kinases or COX enzymes) .
Data Table: Comparative Overview of Key Compounds
Biological Activity
N-[2-(5-methoxy-1H-indol-3-yl)ethyl]-3-(5-phenyl-1,3-oxazol-2-yl)propanamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including its synthesis, mechanisms of action, and relevant research findings.
Structure and Composition
The molecular formula of this compound is with a molecular weight of approximately 333.39 g/mol. The compound features an indole moiety, which is known for its diverse biological properties, and an oxazole ring that may contribute to its pharmacological effects.
Spectral Data
The spectral data for this compound can be accessed through various databases, providing insights into its structural characteristics. For instance, its InChIKey is DHXOFROWGFXVNO-UHFFFAOYSA-N, which can be used for further spectral analysis and identification in chemical databases.
| Property | Value |
|---|---|
| Molecular Formula | C20H19N3O2 |
| Molecular Weight | 333.39 g/mol |
| InChIKey | DHXOFROWGFXVNO-UHFFFAOYSA-N |
Antimicrobial Properties
Recent studies have highlighted the antimicrobial potential of compounds related to the indole structure. For instance, derivatives of 5-methoxyindole have demonstrated activity against various bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA). The minimum inhibitory concentration (MIC) values for these compounds suggest significant effectiveness against resistant strains, indicating their potential as antibiotic agents .
Anticancer Activity
The anticancer properties of indole derivatives are well-documented. In vitro studies have shown that compounds similar to this compound exhibit cytotoxic effects on various cancer cell lines. For instance, certain indole derivatives have been reported to induce apoptosis in A549 lung cancer cells with IC50 values in the micromolar range . The mechanism often involves the modulation of apoptotic pathways and cell cycle arrest.
The mechanisms underlying the biological activities of this compound are multifaceted:
- Inhibition of Enzymatic Activity : Many indole derivatives act as enzyme inhibitors, disrupting metabolic pathways crucial for bacterial survival and cancer cell proliferation.
- Interaction with Receptors : Some studies suggest that these compounds may interact with specific receptors involved in cell signaling pathways, leading to altered cellular responses.
- Reactive Oxygen Species (ROS) Generation : Indole compounds can induce oxidative stress in target cells, contributing to their cytotoxic effects .
Study 1: Antimicrobial Efficacy
A study evaluated the antimicrobial efficacy of this compound against MRSA and other pathogens. The results indicated an MIC of 0.98 μg/mL against MRSA, showcasing its potential as a therapeutic agent against resistant bacterial infections .
Study 2: Cytotoxicity Assessment
Another investigation focused on the cytotoxic effects of similar indole derivatives on cancer cell lines. The study reported significant antiproliferative activity with IC50 values less than 10 μM for several tested compounds. These findings support the notion that modifications in the indole structure can enhance anticancer properties .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
